molecular formula C23H30N2O6 B4001109 1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid

1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4001109
M. Wt: 430.5 g/mol
InChI Key: UGHPVSVKBBCOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound with a molecular formula of C25H34N2O7. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and an ethoxyphenoxyethyl chain. The presence of oxalic acid as a counterion adds to its stability and solubility properties .

Scientific Research Applications

1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The benzyl group is introduced through a nucleophilic substitution reaction, while the ethoxyphenoxyethyl chain is added via an etherification process. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The benzyl group and ethoxyphenoxyethyl chain contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine is unique due to the presence of both the benzyl group and the ethoxyphenoxyethyl chain, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.C2H2O4/c1-2-24-20-10-6-7-11-21(20)25-17-16-22-12-14-23(15-13-22)18-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11H,2,12-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPVSVKBBCOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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